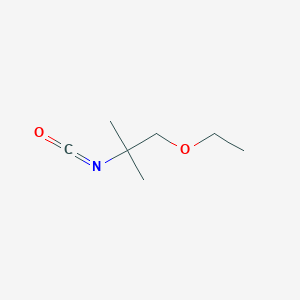

1-Ethoxy-2-isocyanato-2-methylpropane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-2-isocyanato-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-10-5-7(2,3)8-6-9/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCVXFDAIHEVSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)(C)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethoxy 2 Isocyanato 2 Methylpropane and Analogous Structures

Phosgene-Based Synthesis Routes (Historical and Mechanistic Insights)

The reaction of primary amines with phosgene (B1210022) or its derivatives has long been the most significant industrial method for producing isocyanates. sabtechmachine.com This approach is favored for its efficiency, high yields, and cost-effectiveness, though it requires handling the highly toxic reactant, phosgene. acs.org The synthesis of 1-ethoxy-2-isocyanato-2-methylpropane via this route would commence with its corresponding primary amine, 1-ethoxy-2-amino-2-methylpropane.

The phosgenation of a primary amine is not a single-step conversion but proceeds through a critical intermediate known as a carbamoyl (B1232498) chloride. wikipedia.orgnih.gov The reaction mechanism involves two principal stages:

Formation of the Carbamoyl Chloride: The primary amine attacks one of the electrophilic carbonyl carbons of the phosgene molecule. This is followed by the elimination of a chloride ion. A second molecule of the amine acts as a base, abstracting a proton and leading to the formation of the N-substituted carbamoyl chloride and an ammonium (B1175870) chloride salt. wikipedia.org

Reaction:R-NH₂ + COCl₂ → R-NHCOCl + HCl

Dehydrochlorination: The carbamoyl chloride intermediate is then subjected to conditions that promote the elimination of hydrogen chloride (HCl) to yield the final isocyanate product. nih.gov This step is typically achieved by heating the reaction mixture. google.com

Reaction:R-NHCOCl → R-NCO + HCl

While industrial-scale phosgenation is highly optimized, laboratory-scale synthesis requires specific strategies to ensure safety, manage reactivity, and maximize yield.

Phosgene Surrogates: To avoid handling highly toxic and gaseous phosgene, solid and liquid phosgene equivalents are commonly used in the laboratory. Triphosgene (B27547) (bis(trichloromethyl) carbonate), a stable crystalline solid, is a widely adopted surrogate that decomposes into three equivalents of phosgene under reaction conditions. rsc.orgkobe-u.ac.jp

Temperature Control: A critical optimization is the "cold-hot" phosgenation process. The initial reaction of the amine with phosgene is conducted at low temperatures (e.g., below 70°C) to form the carbamoyl chloride and minimize the formation of urea (B33335) byproducts, which can arise from the reaction of the isocyanate product with the starting amine. sabtechmachine.com The temperature is then gradually raised (100–200°C) to facilitate the thermal decomposition of the carbamoyl chloride into the isocyanate. sabtechmachine.com

Solvent and Base: The reaction is typically performed in inert solvents such as toluene (B28343) or o-dichlorobenzene. sabtechmachine.com The use of a tertiary amine or other non-nucleophilic base can be employed to scavenge the HCl produced during the reaction, which can be particularly important for preventing unwanted side reactions and driving the equilibrium toward the product. rsc.org

Below is a table summarizing common parameters for laboratory-scale phosgenation.

| Parameter | Strategy | Rationale |

| Phosgene Source | Use of triphosgene or diphosgene | Enhances safety and ease of handling compared to gaseous phosgene. rsc.orgkobe-u.ac.jp |

| Temperature | Two-stage "cold-hot" process | Minimizes urea byproduct formation and promotes efficient conversion. sabtechmachine.com |

| Solvent | Inert, high-boiling solvents (e.g., toluene, chlorobenzene) | Provides a suitable reaction medium and allows for thermal decomposition temperatures. sabtechmachine.com |

| Byproduct Control | Use of a non-nucleophilic base or excess phosgene | Neutralizes HCl byproduct; excess phosgene ensures complete amine conversion. rsc.org |

Non-Phosgene Alternative Synthetic Pathways

Growing safety and environmental concerns have driven the development of synthetic routes to isocyanates that avoid the use of phosgene. acs.org The Curtius rearrangement represents one of the most versatile and widely used non-phosgene methods for this transformation. nih.gov

Discovered by Theodor Curtius in 1885, the Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate with the loss of nitrogen gas. wikipedia.orgallen.in This reaction is known for its broad functional group tolerance and the fact that the rearrangement occurs with complete retention of the stereochemical configuration of the migrating group. wikipedia.org For the synthesis of this compound, the required precursor would be 2-ethoxy-2-methylpropanoyl azide.

The central intermediate, the acyl azide, can be prepared from the corresponding carboxylic acid (2-ethoxy-2-methylpropanoic acid) through several reliable methods.

From Acyl Chlorides: A traditional two-step method involves first converting the carboxylic acid to its more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with an azide salt, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), to yield the acyl azide. nih.govresearchgate.net

One-Pot Procedures: To streamline the process, several reagents have been developed that allow for the direct, one-pot conversion of carboxylic acids to acyl azides. Diphenylphosphoryl azide (DPPA) is a widely used reagent that activates the carboxylic acid and serves as the azide source simultaneously. thieme-connect.comnrochemistry.com Other activating agents, such as cyanuric chloride, can also be used in conjunction with sodium azide for this one-pot transformation. researchgate.net

The table below lists common reagents for this conversion.

| Reagent(s) | Procedure | Advantages |

| 1. SOCl₂ or (COCl)₂ 2. NaN₃ | Two-step | Utilizes common, inexpensive reagents. researchgate.netorganic-chemistry.org |

| Diphenylphosphoryl azide (DPPA) | One-pot | Mild conditions, high efficiency, and avoids isolation of the acyl chloride. thieme-connect.comstudysmarter.co.uk |

| Cyanuric Chloride, NaN₃, N-methylmorpholine | One-pot | Mild and efficient method for various carboxylic acids. researchgate.net |

Curtius Rearrangement and its Variants

Thermolytic and Photolytic Conditions for Rearrangement

Once the acyl azide is formed, it undergoes rearrangement to the isocyanate upon activation by heat or light.

Thermolytic Conditions: The most common method for inducing the Curtius rearrangement is by heating a solution of the acyl azide in an inert, high-boiling solvent like benzene, toluene, or chloroform. nrochemistry.comorganic-chemistry.org The thermal decomposition is believed to be a concerted process, where the migration of the alkyl or aryl group occurs simultaneously with the expulsion of dinitrogen gas, thereby avoiding the formation of a discrete acyl nitrene intermediate. wikipedia.org The use of a Lewis acid catalyst, such as boron trifluoride, has been shown to reduce the required decomposition temperature significantly. wikipedia.org

Photolytic Conditions: Alternatively, the rearrangement can be initiated photochemically by irradiating the acyl azide with ultraviolet (UV) light. Photolytic decomposition may proceed through a nitrene intermediate, unlike the concerted thermal pathway. cdnsciencepub.com This method can sometimes be performed at lower temperatures than thermolysis, which may be advantageous for sensitive substrates.

The resulting isocyanate, this compound, can be isolated if the reaction is conducted in an aprotic, non-nucleophilic solvent or trapped in situ with nucleophiles like alcohols or amines to form carbamates and ureas, respectively. allen.innrochemistry.com

Hofmann Rearrangement of Amides to Isocyanates

The Hofmann rearrangement, first reported by August Wilhelm von Hofmann in 1881, is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgnumberanalytics.com A key, often isolable, intermediate in this reaction is an isocyanate. wikipedia.orgmasterorganicchemistry.com The reaction typically involves treating a primary amide with bromine or chlorine in a basic aqueous solution. numberanalytics.com

The general mechanism proceeds through several steps:

Formation of an N-bromoamide intermediate from the primary amide in the presence of bromine and a strong base like sodium hydroxide. wikipedia.orgnumberanalytics.com

Deprotonation of the N-bromoamide to yield a bromoamide anion. wikipedia.orgnumberanalytics.com

A concerted rearrangement where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate. wikipedia.org

Subsequent reaction of the isocyanate, which in aqueous media, hydrolyzes to a carbamic acid that then decarboxylates to the primary amine. wikipedia.org However, if the reaction is conducted under anhydrous conditions or with controlled stoichiometry, the isocyanate can be isolated.

For the synthesis of a compound like this compound, the corresponding precursor amide would be 2-ethoxy-2-methylpropanamide.

| Precursor | Reagents | Intermediate | Product |

| Primary Amide (R-CONH₂) | Br₂ or Cl₂, NaOH | Isocyanate (R-NCO) | Primary Amine (R-NH₂) |

| 2-ethoxy-2-methylpropanamide | Br₂, NaOH | This compound | 1-Ethoxy-2-methylpropan-2-amine |

Recent advancements have explored electrochemical versions of the Hofmann rearrangement, which can proceed under milder conditions and avoid the use of hazardous halogen reagents. rsc.org This electrochemical approach utilizes the oxidation of a halide salt to generate the necessary halogenating agent in situ, which then reacts with amide functionalities, for instance, on a polymer backbone, to form isocyanates that are subsequently trapped by a solvent like methanol (B129727) to yield carbamates. rsc.org

Lossen Rearrangement of Hydroxamic Acids

The Lossen rearrangement provides another route to isocyanates, starting from hydroxamic acids or their derivatives. wikipedia.orgnumberanalytics.com Discovered by Wilhelm Lossen, this reaction involves the conversion of an O-acylated or O-sulfonylated hydroxamic acid to an isocyanate upon treatment with a base. slideshare.net The isocyanate can then be trapped with water to form an amine or with an amine to form a urea. wikipedia.org

The key steps of the rearrangement are:

Activation of the hydroxamic acid by converting the hydroxyl group into a better leaving group, typically through acylation or sulfonylation.

Deprotonation of the N-H bond by a base to form an anion.

A concerted rearrangement where the R group migrates to the nitrogen, leading to the formation of the isocyanate and displacement of the carboxylate or sulfonate leaving group. wikipedia.org

Recent studies have shown that the Lossen rearrangement can also proceed directly from free hydroxamic acids without the need for stoichiometric activating agents, using metal-assisted or self-propagative methods. rsc.org This offers a more atom-economical and potentially greener pathway to isocyanates.

| Starting Material | Conditions | Intermediate | Potential Final Product |

| Hydroxamic Acid (R-CONHOH) | Activation (e.g., Ac₂O), then Base | Isocyanate (R-NCO) | Amine, Urea, Carbamate |

| O-Acyl Hydroxamate | Base or Heat | Isocyanate (R-NCO) | Amine, Urea, Carbamate |

Staudinger–Aza-Wittig Reaction Sequences for Isocyanate Generation

The Staudinger reaction, involving the reaction of an azide with a phosphine (B1218219) to form an iminophosphorane, can be coupled with an aza-Wittig reaction to generate isocyanates. beilstein-journals.org In this sequence, the intermediate iminophosphorane reacts with an electrophile like carbon dioxide to produce an isocyanate and triphenylphosphine (B44618) oxide. beilstein-journals.orgnih.gov

This methodology is particularly versatile and has been adapted for one-pot syntheses. beilstein-journals.orgnih.gov For instance, an alkyl halide can be converted to an azide, which then undergoes the Staudinger–aza-Wittig reaction in the presence of a phosphine (often polymer-bound for easier separation) and carbon dioxide. beilstein-journals.orgresearchgate.net The resulting isocyanate can be used in situ for subsequent reactions, such as the formation of ureas by adding an amine. beilstein-journals.orgnih.gov Microwave-assisted protocols have been developed to accelerate this process, significantly reducing reaction times. beilstein-journals.orgresearchgate.net

| Step | Reactants | Reagents | Product |

| 1. Azide Formation | Alkyl Halide (R-X) | Sodium Azide (NaN₃) | Alkyl Azide (R-N₃) |

| 2. Staudinger Reaction | Alkyl Azide (R-N₃) | Triphenylphosphine (PPh₃) | Iminophosphorane (R-N=PPh₃) |

| 3. Aza-Wittig Reaction | Iminophosphorane (R-N=PPh₃) | Carbon Dioxide (CO₂) | Isocyanate (R-NCO) + Ph₃PO |

This sequence offers a non-phosgene route to isocyanates from readily available precursors. The use of polymer-bound phosphine simplifies the purification process by allowing the triphenylphosphine oxide byproduct to be removed by simple filtration. beilstein-journals.org

Catalytic Carbonylation of Nitro Compounds to Isocyanates

The direct carbonylation of nitro compounds represents an attractive, phosgene-free industrial route to isocyanates. ukessays.com This process involves the reaction of an organic nitro compound with carbon monoxide in the presence of a transition metal catalyst.

Palladium-based catalysts have been extensively studied for the reductive carbonylation of nitroarenes. ukessays.comresearchgate.net These systems have proven effective due to palladium's ability to cycle between different oxidation states and its propensity to form complexes with key intermediates. ukessays.com Other noble metals, such as rhodium, have also been investigated. For example, amorphous rhodium oxide catalysts have been shown to produce isocyanates in high yields from organic nitro compounds when used with a nitrile solvent promoter. google.com

The efficiency of palladium catalysts is often enhanced by the use of ligands, which can be broadly categorized into:

Systems with a second or third metal component (often a Lewis acid). researchgate.net

Systems employing chelating nitrogen ligands like phenanthroline. researchgate.net

Systems using phosphine ligands. researchgate.net

The mechanism of palladium-catalyzed carbonylation of nitro compounds is complex and has been the subject of considerable research. While a complete consensus has not been reached, studies suggest the involvement of nitrene or nitrenoid intermediates. However, a key development in understanding the mechanism was the isolation and characterization of metallacyclic palladium complexes. rsc.orgacs.org

A proposed pathway involves the formation of a five-membered metallacycle intermediate from the reaction of the nitro compound with the palladium(II) catalyst. rsc.orgacs.org This intermediate is believed to play a crucial role in the catalytic cycle leading to the isocyanate. The reaction pathway is thought to proceed through a series of metallacycle intermediates without the involvement of a metal-imido species. acs.org The specific ligands used in the catalytic system significantly influence the reaction pathway and the formation of byproducts. ukessays.comresearchgate.net

Synthesis of Blocked Isocyanates as Precursors

Isocyanates are highly reactive, particularly with moisture, which can make their handling and storage challenging. enpress-publisher.com To overcome this, isocyanates can be "blocked" by reacting them with a compound containing an active hydrogen, such as a phenol, alcohol, oxime, or caprolactam. enpress-publisher.comrsc.org This reaction forms a thermally reversible adduct. The blocked isocyanate is stable at ambient temperature but regenerates the reactive isocyanate upon heating, allowing for controlled curing in applications like polyurethane coatings. rsc.orgrsc.org

The deblocking temperature depends on the nature of the blocking agent. rsc.org Phenols with electron-withdrawing substituents, for instance, tend to deblock at lower temperatures compared to unsubstituted phenol. rsc.org This allows for the tuning of curing temperatures for specific applications.

| Blocking Agent | Typical Deblocking Temperature Range (°C) |

| Phenol | ~135 |

| 2,4-Dichlorophenol | 55-70 |

| 2-Chloro-4-nitrophenol | ~65 |

| Methyl Ethyl Ketoxime (MEKO) | Varies, often higher than phenols |

| ε-Caprolactam | Varies, often higher than phenols |

The synthesis of a blocked this compound would involve generating the isocyanate first via one of the methods described above, followed by an immediate reaction with a suitable blocking agent. This strategy provides a stable precursor that can release the reactive isocyanate on demand.

Strategies for Masking Isocyanate Functionality

The core principle behind masking an isocyanate is the reversible reaction of the isocyanate group (-N=C=O) with a blocking agent to form a thermally labile adduct. This strategy prevents the isocyanate from undergoing premature reactions with nucleophiles, such as water, alcohols, or amines. The choice of blocking agent is critical as it determines the deblocking temperature and, consequently, the curing conditions of a potential formulation.

A variety of compounds containing active hydrogen atoms are employed as blocking agents. These include phenols, oximes, lactams, pyrazoles, and alcohols. The reaction involves the addition of the active hydrogen across the N=C bond of the isocyanate, forming a urethane (B1682113) (from alcohols), urea (from amines), or other related linkages.

For a compound like this compound, the tertiary nature of the carbon atom attached to the isocyanate group influences the choice of masking strategy and the stability of the resulting blocked isocyanate.

Common Blocking Agents and Their Characteristics:

| Blocking Agent | Typical Deblocking Temperature (°C) | Key Features |

| Phenols | 150 | Good thermal stability of the blocked adduct. wikipedia.org |

| ε-Caprolactam | 170 | The non-volatile nature of the blocking agent can be advantageous in certain applications, acting as a plasticizer. rsc.org |

| Methyl Ethyl Ketoxime (MEKO) | 135 | A widely used blocking agent due to its relatively low deblocking temperature. wikipedia.org |

| 3,5-Dimethylpyrazole | 115 | Lower deblocking temperatures compared to phenols and lactams. wikipedia.org |

| Diethyl Malonate | 110 | Allows for even lower temperature deblocking. wikipedia.org |

| Sodium Bisulfite | 85 | Enables the formation of water-soluble blocked isocyanates. wikipedia.org |

The selection of a suitable blocking agent is a crucial step in designing a system with desired processing and performance characteristics. For instance, in applications requiring a low-temperature cure, a blocking agent with a lower deblocking temperature, such as diethyl malonate or 3,5-dimethylpyrazole, would be favored. Conversely, for applications demanding high thermal stability during storage or processing, phenols or ε-caprolactam would be more appropriate choices. The introduction of electron-withdrawing groups on the blocking agent can also lower the deblocking temperature. google.com

Controlled Deblocking Mechanisms and Reagents for Research Applications

The deblocking process is a retro-addition reaction that regenerates the free isocyanate and the blocking agent. This process is typically induced by heat, with the deblocking temperature being a characteristic property of the specific blocked isocyanate. The mechanism involves the cleavage of the bond formed between the isocyanate nitrogen and the active hydrogen of the blocking agent.

Thermal Deblocking:

The most common method for deblocking is thermal. The stability of the blocked isocyanate is dependent on the bond strength between the isocyanate and the blocking agent. Upon heating to the specific deblocking temperature, the equilibrium shifts, favoring the release of the highly reactive isocyanate, which can then proceed to react with a desired nucleophile in the formulation. The volatilization of the blocking agent can drive the reaction to completion. rsc.org

Catalytic Deblocking:

In research and industrial applications, catalysts are often employed to lower the deblocking temperature and accelerate the curing process. Organometallic compounds, such as dibutyltin (B87310) dilaurate, and tertiary amines are effective catalysts for this purpose. wikipedia.org These catalysts can facilitate the dissociation of the blocked isocyanate at temperatures lower than what would be required without them, offering greater control over the reaction kinetics.

Reagents for Amine Protection/Deprotection Sequences:

In the context of organic synthesis and medicinal chemistry, isocyanates can also be viewed as reagents for the protection of amine groups. For instance, 2-methoxyphenyl isocyanate has been demonstrated as a chemoselective reagent for an amine protection/deprotection sequence. rsc.orgrsc.org The resulting urea linkage is stable under various conditions, and the amine can be regenerated through a subsequent deprotection step. rsc.orgrsc.org While not a traditional "masking" strategy for controlled release in polymer applications, this approach highlights the versatility of isocyanate chemistry in controlling reactivity for specific synthetic outcomes.

The deprotection, in this case, might involve specific chemical reagents rather than heat. For example, the cleavage of the urea bond could be achieved under specific acidic, basic, or reductive conditions, depending on the nature of the protecting group. rsc.org

The controlled deblocking of masked isocyanates is a field of ongoing research, with efforts focused on developing systems that are more efficient, require lower temperatures, and are triggered by specific stimuli beyond heat, such as light or specific chemical triggers. These advancements are crucial for the development of advanced materials and for enabling more precise control over chemical reactions in various research applications.

Reaction Mechanisms and Reactivity Studies of 1 Ethoxy 2 Isocyanato 2 Methylpropane

Nucleophilic Addition Reactions at the Isocyanate Group

The core reactivity of 1-ethoxy-2-isocyanato-2-methylpropane involves the nucleophilic addition to the carbonyl carbon of the isocyanate group. This reaction proceeds with various nucleophiles, leading to a range of important chemical structures.

The reaction between an isocyanate and an alcohol yields a urethane (B1682113) (or carbamate). This is a cornerstone reaction in polyurethane chemistry. kuleuven.be The mechanism involves the nucleophilic attack of the alcohol's hydroxyl oxygen on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer from the alcohol to the nitrogen atom of the isocyanate, resulting in the formation of a urethane linkage. acs.org

The reaction can proceed without a catalyst, but it is often accelerated by either base or acid catalysts. acs.org

Base Catalysis: Tertiary amines are common catalysts that activate the alcohol by forming a hydrogen-bonded complex, increasing the nucleophilicity of the hydroxyl group. ebrary.net

Acid Catalysis: Lewis acids, such as organotin compounds, activate the isocyanate group by coordinating with the nitrogen or oxygen atom, which increases the partial positive charge on the carbon atom and makes it more susceptible to nucleophilic attack. acs.org

Kinetics: The rate of urethane formation is highly dependent on the structure of both the isocyanate and the alcohol. Due to the significant steric hindrance around the isocyanate group in this compound (a tertiary isocyanate), its reaction with alcohols is expected to be considerably slower than that of primary or secondary isocyanates. The reactivity of alcohols also follows a predictable trend based on steric accessibility. kuleuven.beresearchgate.net

Table 1: Relative Reactivity of Alcohols with Isocyanates

| Alcohol Type | Relative Reactivity | Rationale |

| Primary (R-CH₂OH) | High | Least sterically hindered, allowing easier access to the isocyanate carbon. |

| Secondary (R₂CHOH) | Medium | Increased steric bulk around the hydroxyl group slows the reaction rate. kuleuven.be |

| Tertiary (R₃COH) | Low | Significant steric hindrance makes the nucleophilic attack very difficult. |

Theoretical and experimental studies on similar systems show that the activation energies for the reactions of aryl isocyanates with alcohols are generally in the range of 17–54 kJ/mol, depending on the solvent and reactant ratios. nih.gov It is also suggested that the alcoholysis of isocyanates can involve the participation of multiple alcohol molecules in the transition state. kuleuven.be

This compound readily reacts with primary and secondary amines to form substituted ureas. This reaction is mechanistically similar to urethane formation, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon. commonorganicchemistry.com The reaction is generally much faster than the corresponding reaction with alcohols and typically proceeds rapidly at room temperature without the need for a catalyst. aub.edu.lb

The resulting primary amine from the reaction with water can further react with another isocyanate group, leading to the formation of a urea (B33335) linkage. mdpi.com This two-step process is fundamental in the production of polyurea compounds. The formation of ureas from isocyanates and amines is a very simple and efficient method for creating this functional group. commonorganicchemistry.comwikipedia.org

The reaction of this compound with a thiol (R-SH) results in the formation of an S-thiocarbamate. Thiols are effective nucleophiles for this transformation. While the reaction can proceed without a catalyst, it is often slower than the reactions with amines or alcohols and is typically catalyzed to achieve practical reaction rates. cdnsciencepub.comresearchgate.net Tertiary amines, such as triethylamine (B128534) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are effective catalysts for the thiol-isocyanate reaction. acs.orgupc.edu The kinetics are generally first order with respect to the isocyanate, the thiol, and the tertiary amine catalyst. cdnsciencepub.comresearchgate.net

The basic catalyst facilitates the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then rapidly attacks the isocyanate carbon. upc.edu

Table 2: Common Catalysts for Thiol-Isocyanate Reactions

| Catalyst | Type | Notes |

| Triethylamine (TEA) | Tertiary Amine | A common and effective base catalyst. researchgate.net |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Amidine | A very strong and potent catalyst, often leading to very fast reactions. acs.orgupc.edu |

| Dibutyltin (B87310) dilaurate (DBTDL) | Organometallic (Lewis Acid) | Also used, though base catalysts are more common for this specific reaction. upc.edu |

| 1-Methylimidazolium tetraphenylborate | Latent Organocatalyst | A thermally activated catalyst that allows for better control over the reaction initiation. upc.edu |

The isocyanate group of this compound can react with other heteroatom nucleophiles. A notable example is its reaction with water. This reaction proceeds through the formation of an intermediate carbamic acid, which is unstable and readily decomposes to yield a primary amine (2-amino-1-ethoxy-2-methylpropane) and carbon dioxide gas. mdpi.com This reaction is particularly important in the production of polyurethane foams, where the liberated CO₂ acts as the blowing agent. The amine produced can then react with another isocyanate molecule to form a urea linkage, contributing to the polymer backbone. mdpi.com

Polymerization Pathways and Controlled Oligomerization

Beyond simple addition reactions, the isocyanate group is capable of undergoing self-polymerization, most notably trimerization, to form highly stable cyclic structures.

In the presence of specific catalysts, three molecules of this compound can undergo cyclotrimerization to form a highly stable, six-membered heterocyclic structure known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). researchgate.net This reaction is a key method for creating cross-links in polyurethane-based materials, significantly enhancing their thermal stability, chemical resistance, and mechanical properties. google.com

The trimerization reaction rarely occurs without a catalyst. A wide variety of catalytic systems have been developed to promote this reaction efficiently and with high selectivity. researchgate.net The generally accepted mechanism for anionic trimerization involves the initial nucleophilic attack of a catalyst on the isocyanate carbon, followed by sequential addition of two more isocyanate molecules before the final ring-closure step. nih.govacs.org

Table 3: Selected Catalytic Systems for Isocyanate Trimerization

| Catalyst Class | Examples | Typical Conditions |

| Tertiary Amines | 2,4,6-Tris(dimethylaminomethyl)phenol, N,N',N''-tris(dimethylaminopropyl)-hexahydro-s-triazine | Often used in combination with co-catalysts. google.com |

| Carboxylate Salts | Potassium Acetate, Potassium 2-ethylhexanoate | Commonly used in industrial applications for producing polyisocyanurate (PIR) foams. researchgate.netacs.org |

| Metal Alkoxides & Organometallics | Sodium Methoxide, Dibutyltin dilaurate | Effective but may also catalyze other side reactions. |

| Quaternary Ammonium (B1175870) Salts | Trimethyl hydroxypropyl ammonium formate, Tetraalkylammonium fluorides | Provide strong catalytic activity. google.comgoogle.com |

| Phosphines | Triethylphosphine | Effective catalysts for dimer and trimer formation. rsc.org |

The kinetics of trimerization are influenced by the catalyst type and concentration, the isocyanate structure, and the reaction temperature. For sterically hindered isocyanates like this compound, more active catalysts or higher temperatures may be required to achieve a desirable reaction rate.

Linear Polymerization of Isocyanates: Polyisocyanate Formation

The linear polymerization of isocyanates yields polyisocyanates, which are classified as n-nylons (nylon-1). These polymers are known for their rigid, rod-like structures, often adopting helical conformations in both solution and the solid state. mdpi.com The polymerization of this compound is expected to proceed via the carbon-nitrogen double bond of the isocyanate group, leading to a polymer with a repeating amide linkage in the main chain.

The steric hindrance imposed by the tertiary alkyl group in this compound is a critical factor in its polymerization. While this bulkiness can increase the rigidity and helical nature of the resulting polymer, it may also present challenges in achieving high molecular weight polymers due to steric limitations at the propagating chain end.

Living Anionic Polymerization of Isocyanates

Living anionic polymerization is a powerful technique for synthesizing polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. encyclopedia.pub For isocyanates, achieving a living polymerization requires careful control of reaction conditions to prevent side reactions, most notably the formation of cyclic trimers (isocyanurates), which is a thermodynamically favored process. researchgate.net

Control of Molecular Weight and Dispersity

In a living anionic polymerization of this compound, the molecular weight of the resulting polyisocyanate would be expected to be directly proportional to the monomer-to-initiator ratio and the monomer conversion. The dispersity (Đ), a measure of the uniformity of the polymer chain lengths, should ideally be close to 1.0.

Achieving this level of control necessitates the use of specific initiator systems and reaction conditions. For instance, the use of certain organometallic initiators in combination with additives at low temperatures has been shown to suppress trimerization and promote controlled chain growth for other alkyl isocyanates. researchgate.net The successful anionic polymerization of various isocyanates has been achieved using initiators like sodium naphthalenide in the presence of crown ethers or sodium tetraphenylborate. mdpi.com

Table 1: Expected Influence of Reaction Parameters on the Living Anionic Polymerization of this compound

| Parameter | Expected Effect on Molecular Weight | Expected Effect on Dispersity (Đ) | Rationale |

|---|---|---|---|

| [Monomer]/[Initiator] Ratio | Increases with increasing ratio | Remains low (close to 1.0) | In a living polymerization, each initiator molecule starts one polymer chain. |

| Monomer Conversion | Increases linearly with conversion | Remains low (close to 1.0) | All chains grow simultaneously and at a similar rate. |

| Temperature | May decrease at higher temperatures | May increase at higher temperatures | Higher temperatures can favor side reactions like trimerization and depolymerization, leading to a loss of living character. researchgate.net |

| Solvent Polarity | Can be influenced by solvent | Can be influenced by solvent | Solvent polarity affects the nature of the propagating ion pair, which in turn influences the rates of propagation and termination. |

Mechanistic Understanding of Chain Growth and Termination

The chain growth in the anionic polymerization of isocyanates proceeds through the repeated insertion of monomer molecules into the active chain end, which is an amidate anion. The stability of this propagating species is crucial for maintaining the living character of the polymerization. The bulky substituent in this compound would likely stabilize the propagating chain end, potentially reducing the rate of termination reactions.

Termination reactions in isocyanate polymerization can occur through various pathways, including reaction with impurities (e.g., water, carbon dioxide) or through backbiting reactions leading to the formation of cyclic trimers. In a truly living system, there is no formal termination step, and the polymer chains remain active until deliberately quenched by the addition of a terminating agent. encyclopedia.pub

Copolymerization Strategies with Other Monomers

Copolymerization of this compound with other monomers offers a route to materials with tailored properties. Due to the nature of its reactive isocyanate group, it could potentially be copolymerized with a variety of other monomers, including other isocyanates, vinyl monomers, or cyclic ethers, depending on the polymerization method employed.

For instance, in an anionic copolymerization with another isocyanate, the reactivity ratios of the two monomers would determine the microstructure of the resulting copolymer (i.e., random, alternating, or blocky). The steric and electronic properties of the ethoxy- and methyl- substituents on this compound would play a key role in determining its reactivity ratio relative to other isocyanates. Research on the copolymerization of structurally similar isocyanates, such as 3-isopropenyl-α,α′-dimethylbenzyl isocyanate with styrene, has demonstrated the feasibility of incorporating isocyanate functionalities into copolymers. researchgate.net

Cycloaddition Reactions Involving the Isocyanate Moiety

The isocyanate group is a versatile functional group that can participate in a variety of cycloaddition reactions. The cumulative double bonds in the -N=C=O moiety make it an excellent candidate for such transformations.

[2+2] Cycloaddition Reactions

The isocyanate group can undergo [2+2] cycloaddition reactions with a range of unsaturated compounds. For this compound, these reactions would involve the formation of a four-membered ring. A notable example of this reactivity is seen with the structurally similar tert-butyl isocyanate, which undergoes [2+2] cycloaddition with phosphagermaallene. sigmaaldrich.com

These reactions are often promoted by thermal or photochemical conditions. The regioselectivity and stereoselectivity of the cycloaddition would be influenced by the electronic and steric properties of both the isocyanate and the reacting partner. The bulky tertiary substituent on this compound would likely exert a significant steric influence on the approach of the other reactant, potentially leading to high selectivity in the cycloaddition product.

[3+2] Cycloaddition Reactions (e.g., with Diazo Compounds)

The [3+2] cycloaddition is a powerful method for the synthesis of five-membered heterocyclic rings. organic-chemistry.org Diazo compounds are well-known 1,3-dipoles that can participate in these reactions with various dipolarophiles. organic-chemistry.orgrsc.org However, there is no specific information in the searched literature describing the [3+2] cycloaddition reaction between this compound and diazo compounds.

Generally, the isocyanate group (-N=C=O) can act as a dipolarophile in cycloaddition reactions. The reactivity of the C=N or C=O double bonds within the isocyanate functionality towards 1,3-dipoles is influenced by both electronic and steric factors. In the case of a reaction with a diazo compound, the expected product would be a triazolone or a related heterocyclic structure, depending on which double bond of the isocyanate participates and the subsequent rearrangement of the initial cycloadduct.

Given the lack of specific data, a hypothetical reaction scheme is presented below. It is important to emphasize that this is a generalized representation and has not been experimentally verified for this compound.

Hypothetical Reaction Scheme:

Without experimental or computational data, it is not possible to provide a data table with reaction conditions, yields, or spectroscopic data for this reaction.

Influence of Steric and Electronic Effects on Reactivity

The reactivity of the isocyanate group is largely governed by the electrophilicity of the central carbon atom. nih.gov Substituents attached to the isocyanate group can significantly modulate this reactivity through a combination of steric and electronic effects.

For this compound, the key substituents are the tertiary carbon center bearing two methyl groups (gem-dimethyl) and an ethoxy group.

Steric Hindrance: The presence of the bulky tertiary alkyl group, with its two methyl groups, creates significant steric hindrance around the isocyanate functionality. This steric bulk would be expected to decrease the rate of reaction with nucleophiles, as it impedes the approach of the attacking species to the electrophilic carbon atom of the isocyanate. This is a general trend observed in isocyanate chemistry, where sterically hindered isocyanates are less reactive than their less hindered counterparts. researchgate.net

Electronic Effects:

Alkyl Groups: The gem-dimethyl groups are electron-donating through an inductive effect (+I). This electron donation slightly reduces the electrophilicity of the isocyanate carbon, which could contribute to a decrease in reactivity compared to less substituted alkyl isocyanates.

A qualitative summary of these effects is presented in the table below.

| Substituent/Group | Effect Type | Influence on Isocyanate Carbon Electrophilicity | Expected Impact on Reactivity |

| gem-Dimethyl | Steric | Hinders nucleophilic attack | Decrease |

| gem-Dimethyl | Electronic (+I) | Decreases | Decrease |

| Ethoxy | Electronic (-I) | Increases | Increase |

| Ethoxy | Electronic (+R) | Potentially decreases (if resonance extends) | Decrease |

Interactive Data Table:

| Substituent/Group | Effect Type | Influence on Isocyanate Carbon Electrophilicity | Expected Impact on Reactivity |

|---|---|---|---|

| gem-Dimethyl | Steric | Hinders nucleophilic attack | Decrease |

| gem-Dimethyl | Electronic (+I) | Decreases | Decrease |

| Ethoxy | Electronic (-I) | Increases | Increase |

| Ethoxy | Electronic (+R) | Potentially decreases (if resonance extends) | Decrease |

Predicting the reactivity of complex molecules like this compound can be achieved through various theoretical and computational chemistry frameworks. These methods can provide insights into the electronic structure, reaction mechanisms, and kinetic parameters.

Density Functional Theory (DFT): DFT is a widely used quantum chemical method for studying the electronic structure and reactivity of molecules. acs.org Calculations at an appropriate level of theory (e.g., M06-2X/cc-pVTZ) could be used to: acs.org

Determine the partial positive charge on the isocyanate carbon, providing a quantitative measure of its electrophilicity. researchgate.net

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO). For a [3+2] cycloaddition, the relative energies of the HOMO of the diazo compound and the LUMO of the isocyanate would be crucial in predicting the reaction feasibility and regioselectivity.

Model the transition states for potential reaction pathways, allowing for the calculation of activation energies and reaction rates. mdpi.com

Ab Initio Methods: High-level ab initio calculations, such as G4MP2, can provide very accurate thermochemical data for reaction pathways. mdpi.com These methods are computationally more intensive but can offer benchmark results for validating DFT calculations.

Continuum Solvation Models: To account for the effect of the solvent on the reaction, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvent Model Density (SMD) can be incorporated into DFT or ab initio calculations. acs.orgmdpi.com The polarity of the solvent can influence the stability of reactants, products, and transition states, potentially altering the reaction mechanism from concerted to stepwise. acs.org

Currently, there are no published theoretical studies in the provided search results that specifically apply these frameworks to predict the reactivity of this compound.

Theoretical and Computational Investigations of 1 Ethoxy 2 Isocyanato 2 Methylpropane

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, performed in the gas phase or with solvent models, would provide deep insights into the geometry, stability, and electronic nature of 1-Ethoxy-2-isocyanato-2-methylpropane.

Conformational Analysis and Energy Minima

A thorough conformational analysis would be the initial step in the computational study of this compound. This process involves systematically exploring the potential energy surface of the molecule to identify all stable conformers (isomers that can be interconverted by rotation about single bonds) and their corresponding energy minima. By rotating the flexible dihedral angles—such as those around the C-O, C-C, and C-N bonds—researchers could map out the energetic landscape. The resulting data would identify the most stable, low-energy conformations that the molecule is likely to adopt under various conditions. This information is crucial as the geometry of a molecule dictates its physical properties and reactivity.

Frontier Molecular Orbital Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. For this compound, calculating the energies and visualizing the spatial distribution of these orbitals would help predict its behavior in chemical reactions, such as its susceptibility to nucleophilic or electrophilic attack.

Computational Studies of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating the detailed pathways of chemical reactions, providing information that can be difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method for investigating reaction mechanisms. For this compound, DFT calculations could be employed to map the potential energy surface for its reactions, for instance, with nucleophiles like alcohols or amines. These calculations would identify the structures of reactants, intermediates, transition states, and products along the reaction coordinate. The energies of these species would allow for the determination of reaction enthalpies and activation barriers, providing a detailed, step-by-step understanding of how the reaction proceeds.

Kinetic Modeling and Rate Constant Prediction

Building upon the data from DFT calculations, kinetic modeling can be used to predict the rate of a chemical reaction. By applying Transition State Theory (TST), the calculated activation energies can be used to estimate reaction rate constants. These theoretical predictions can then be compared with experimental kinetic data, if available, to validate the proposed reaction mechanism. For this compound, this would allow for a quantitative prediction of its reactivity under different temperature and pressure conditions.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations typically focus on single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. An MD simulation of this compound, either in its pure liquid state or in a solution, would provide insights into its bulk properties and intermolecular interactions. By simulating the motions of hundreds or thousands of molecules, one could study properties such as density, viscosity, and diffusion coefficients. Furthermore, MD simulations can reveal detailed information about how molecules of this compound interact with each other and with solvent molecules through forces like van der Waals interactions and dipole-dipole interactions.

Application of Machine Learning and AI Models in Predicting Reactivity and Synthetic Outcomes

Machine learning models are increasingly used to predict the outcomes of organic reactions by training on large datasets of known transformations. nih.gov For a molecule like this compound, an AI model could be trained on a vast database of reactions involving various isocyanates and alcohols or amines. The model would learn the complex relationships between the reactants' structures, the reagents and catalysts used, the solvent, the temperature, and the resulting products and yields. nih.gov

By processing this information, machine learning algorithms, such as neural networks or random forests, can predict various outcomes. nih.govfrontiersin.org For instance, in a reaction between this compound and a primary alcohol, an AI model could predict the yield of the corresponding urethane (B1682113). Furthermore, it could forecast how changing the solvent or catalyst would affect the reaction rate and final yield. nih.gov This predictive capability is invaluable for optimizing reaction conditions without the need for extensive, time-consuming, and resource-intensive trial-and-error experimentation. cmu.edu

The development of such predictive models generally involves several key steps:

Data Curation: Gathering a large dataset of relevant reactions from chemical literature and databases. For this specific compound, this would involve reactions of various isocyanates.

Feature Engineering: Converting molecular structures and reaction conditions into numerical descriptors (features) that the machine learning model can process. cmu.edu

Model Training: Using the curated dataset to train an algorithm to recognize patterns and correlations between the input features and the reaction outcomes. nih.gov

Validation and Prediction: Testing the model's predictive accuracy on a separate set of reactions not used in training, and then applying the validated model to predict outcomes for new, unobserved reactions involving this compound. rsc.org

A hypothetical application could involve predicting the regioselectivity of a reaction. If this compound were to react with a molecule containing multiple nucleophilic sites, an AI model could predict which site is most likely to attack the isocyanate group. This is achieved by the model learning from the steric and electronic factors that govern selectivity in similar reactions. eurekalert.org

To illustrate how data for such a predictive model might be structured, consider the following hypothetical table. This table shows the kind of input features and output predictions a machine learning model would use to forecast the outcome of the reaction between this compound and various nucleophiles under different conditions.

Table 1: Hypothetical Data for Machine Learning Prediction of this compound Reactivity

| Reactant (Nucleophile) | Catalyst | Solvent | Temperature (°C) | Predicted Yield (%) | Predicted Major Product |

| Methanol (B129727) | Dibutyltin (B87310) dilaurate | Toluene (B28343) | 60 | 92 | Methyl (1-ethoxy-2-methylpropan-2-yl)carbamate |

| Ethanol | None | Tetrahydrofuran | 25 | 65 | Ethyl (1-ethoxy-2-methylpropan-2-yl)carbamate |

| Aniline | Triethylamine (B128534) | Dichloromethane | 25 | 88 | 1-(1-ethoxy-2-methylpropan-2-yl)-3-phenylurea |

| Water | None | Acetone | 40 | 75 | 1,3-bis(1-ethoxy-2-methylpropan-2-yl)urea |

| Isopropanol | Dibutyltin dilaurate | Toluene | 80 | 85 | Isopropyl (1-ethoxy-2-methylpropan-2-yl)carbamate |

In this example, the model takes the nucleophile, catalyst, solvent, and temperature as inputs and predicts the reaction yield and the primary product formed. Such a tool would allow chemists to rapidly screen a wide range of potential reaction conditions in silico to identify the most promising candidates for laboratory investigation, significantly streamlining the synthetic process. rsc.org

Advanced Analytical Methodologies in Research on 1 Ethoxy 2 Isocyanato 2 Methylpropane

Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are fundamental in the study of isocyanates, providing detailed insights into molecular structure, bonding, and reaction dynamics. For a compound like 1-ethoxy-2-isocyanato-2-methylpropane, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) techniques would be employed for a thorough characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the analogous compound tert-butyl isocyanate, a single sharp signal is observed for the nine equivalent protons of the tert-butyl group. chemicalbook.com In the case of 1-ethoxy-2-methylpropane (B1580936), the spectrum would be more complex, showing distinct signals for the ethoxy group's methylene (B1212753) (-O-CH₂-) and methyl (-CH₃) protons, as well as signals for the protons of the 2-methylpropane group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For tert-butyl isocyanate, characteristic signals for the quaternary carbon and the methyl carbons of the tert-butyl group are observed. chemicalbook.com The isocyanate carbon (-N=C=O) typically resonates in the downfield region of the spectrum. For the alkoxyalkane portion, data from 2-ethoxy-2-methylpropane shows signals corresponding to the ethoxy group carbons and the carbons of the methylpropane moiety.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is particularly useful for directly probing the electronic environment of the nitrogen atom in the isocyanate group. researchgate.net The chemical shift of the ¹⁵N nucleus in isocyanates is sensitive to the substituent attached to the nitrogen. rsc.org Studies on various isocyanates and their derivatives, such as polyurethanes, demonstrate that ¹⁵N NMR can effectively distinguish between different nitrogen-containing functional groups that may arise during reactions, such as urethanes, ureas, and allophanates. researchgate.netresearchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isocyanate Carbon (-NC O) | --- | ~120-130 |

| Quaternary Carbon (-C(CH₃)₂NCO) | --- | ~55-65 |

| Isopropylidene Methyls (-C(C H₃)₂) | ~1.2-1.4 | ~28-32 |

| Methylene (-OC H₂CH₃) | ~3.3-3.6 | ~65-70 |

| Ethyl Methyl (-OCH₂C H₃) | ~1.1-1.3 | ~15-18 |

| Methylene (-C H₂-O-) | ~3.1-3.4 | ~75-80 |

| Methine (-C H(CH₃)₂) | ~1.7-2.0 | ~28-32 |

| Isopropyl Methyls (-CH(C H₃)₂) | ~0.8-1.0 | ~18-22 |

Note: The values in this table are estimates based on data from analogous compounds and general principles of NMR spectroscopy. Actual values for this compound may vary.

Kinetic NMR is a powerful technique for studying reaction mechanisms and determining rate constants in real-time. nih.gov By acquiring a series of NMR spectra at specific time intervals, the disappearance of reactant signals and the appearance of product signals can be quantified. For an isocyanate like this compound, this method could be used to monitor its reactions with nucleophiles such as alcohols or amines. For instance, in the reaction with an alcohol, one could observe the decrease in the intensity of the signals corresponding to the starting isocyanate and alcohol, and the simultaneous increase in the intensity of new signals characteristic of the resulting urethane (B1682113) product. This approach provides valuable data on reaction kinetics without the need for sample quenching or separation. The synthesis of related ethers has been monitored using NMR to follow the disappearance of starting material peaks and the appearance of product peaks. chemicalbook.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Progress

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying functional groups within a molecule. The isocyanate group (-N=C=O) has a very strong and characteristic absorption band in the IR spectrum, typically appearing in the range of 2250-2275 cm⁻¹. This intense, sharp peak is often the most prominent feature in the IR spectrum of an isocyanate and is due to the asymmetric stretching vibration of the C=N=O group. researchgate.net The presence of this band provides clear evidence for the isocyanate functionality.

Raman spectroscopy offers complementary information. While the symmetric stretch of the isocyanate group is typically weak in the IR spectrum, it can be observed in the Raman spectrum. Both techniques can also identify other functional groups present, such as the C-O stretching of the ether linkage and the various C-H bending and stretching vibrations of the alkyl groups.

Furthermore, IR spectroscopy is widely used to monitor the progress of reactions involving isocyanates. The disappearance of the strong -N=C=O band is a reliable indicator of the consumption of the isocyanate. In its place, new bands will appear that are characteristic of the product formed. For example, in the formation of a urethane, a new carbonyl (C=O) stretching band will appear around 1700 cm⁻¹, and an N-H bending vibration will be seen around 1530 cm⁻¹.

Interactive Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250-2275 (very strong, sharp) | weak |

| Isocyanate (-N=C=O) | Symmetric Stretch | weak | ~1400-1450 |

| Ether (C-O-C) | Asymmetric Stretch | 1070-1150 (strong) | moderate |

| Alkyl (C-H) | Stretch | 2850-3000 | 2850-3000 |

| Alkyl (C-H) | Bend | 1350-1470 | 1350-1470 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Based on data from the analogous compounds, tert-butyl isocyanate (MW: 99.13 g/mol ) chemicalbook.com and 1-ethoxy-2-methylpropane (MW: 102.17 g/mol ), nist.gov characteristic fragmentation pathways can be predicted. For the isocyanate moiety, a prominent fragmentation would be the loss of the isocyanate group or cleavage of the tert-butyl group. The ethoxy-methylpropane portion would likely fragment through cleavage of the ether bond or loss of alkyl fragments.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. This is particularly useful for confirming the identity of a compound and for distinguishing between compounds with the same nominal mass but different elemental formulas. For a novel or complex compound, HRMS is essential for unambiguous formula determination. In metabolic studies or reaction mixture analysis, HRMS can be used to identify unknown products or byproducts with high confidence by providing their exact masses, which are then used to deduce their elemental compositions. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) serves as a powerful tool for the unambiguous structural elucidation of isocyanate compounds, including this compound. nih.gov This technique involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to produce a spectrum of product ions. The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure.

In the analysis of this compound, a soft ionization technique such as Electrospray Ionization (ESI) would likely be used to generate the protonated molecule, [M+H]⁺, with a predicted mass-to-charge ratio (m/z) of 144.10192. uni.lu Subsequent collision-induced dissociation (CID) of this precursor ion would be expected to yield characteristic fragment ions that confirm the presence of the ethoxy, tertiary alkyl, and isocyanate moieties. The fragmentation pathways are crucial for distinguishing it from potential isomers.

Key research findings from the analysis of related isocyanates show that fragmentation often occurs at the bonds adjacent to the isocyanate group and any heteroatoms. nih.gov For this compound, the MS/MS spectrum would be analyzed for specific neutral losses and daughter ions.

Table 1: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Assignment of Fragment |

|---|---|---|---|

| 144.1 | 116.1 | C₂H₄ (Ethene) | Loss of ethene from the ethoxy group |

| 144.1 | 99.1 | C₂H₅OH (Ethanol) | Cleavage of the ether bond with hydrogen rearrangement |

| 144.1 | 88.1 | C₄H₈ (Isobutylene) | Cleavage of the C-N bond with loss of the tertiary alkyl group |

| 144.1 | 73.1 | C₄H₇NCO | Loss of the isocyanato-methylpropane group |

This interactive table outlines the predicted fragmentation patterns based on the principles of mass spectrometry applied to the structure of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis in Modified Materials Research

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for analyzing materials that have been chemically modified with this compound. eag.commdpi.com This method provides detailed information about the elemental composition and, more importantly, the chemical bonding environments (oxidation states) of atoms within the top 1-10 nanometers of a surface. psu.edu

In research involving the grafting of this compound onto polymer or inorganic surfaces, XPS is used to verify the covalent attachment. The highly reactive isocyanate group (-N=C=O) readily reacts with surface functional groups like hydroxyl (-OH) or amine (-NH₂) to form stable urethane or urea (B33335) linkages, respectively. rsc.orgrsc.org This reaction results in distinct changes in the high-resolution XPS spectra of the C 1s, O 1s, and N 1s core levels.

For instance, the reaction with a hydroxylated surface would lead to the appearance of a new nitrogen signal (N 1s) and characteristic shifts in the C 1s and O 1s spectra, indicative of urethane bond formation (-NH-C(=O)-O-). mdpi.com Quantitative analysis of the atomic percentages and deconvolution of the high-resolution spectra allow researchers to confirm the success of the surface modification and determine the density of the grafted molecules. numberanalytics.comdiva-portal.org

Table 2: Expected XPS Binding Energies for a Surface Modified with this compound

| Core Level | Chemical State | Typical Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H (Alkyl chain) | ~285.0 |

| C 1s | C-O (Ether) | ~286.5 |

| C 1s | N-C =O (Urethane) | ~289.0 |

| O 1s | C-O -C (Ether) | ~532.8 |

| O 1s | N-C=O (Urethane) | ~532.0 |

This interactive table presents typical binding energy values that would be monitored to confirm the formation of a urethane linkage on a material's surface.

Chromatographic Techniques for Purity Assessment and Reaction Mixture Analysis

Chromatographic methods are fundamental for separating and quantifying this compound from complex mixtures, assessing its purity, and monitoring reaction progress.

Gas Chromatography–Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like this compound. It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. jmchemsci.com For successful analysis, the compound must be thermally stable and sufficiently volatile.

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer, where it is ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum provides structural information for identification. nih.gov The mass spectrum of the related compound, 1-ethoxy-2-methylpropane, shows characteristic fragments of the alkyl ether structure, which can be a useful reference. nist.gov

Table 3: Illustrative GC-MS Analytical Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Column | 5% Phenyl Polysiloxane (e.g., DB-5ms) | General purpose, good for separating a wide range of organic compounds. |

| Injector Temp. | 250 °C | Ensures rapid vaporization of the analyte. |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Separates compounds based on boiling point differences. |

| Carrier Gas | Helium | Inert gas to move the analyte through the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible fragmentation patterns. |

| MS Scan Range | 40-400 m/z | Covers the expected mass range of the parent ion and its fragments. |

This interactive table details a representative set of parameters for the GC-MS analysis of volatile isocyanates.

Liquid Chromatography–Mass Spectrometry (LC-MS) for Non-Volatile Intermediates and Products

For the analysis of reaction mixtures, which may contain non-volatile or thermally labile intermediates and products (such as ureas or urethanes formed from isocyanate reactions), Liquid Chromatography–Mass Spectrometry (LC-MS) is the method of choice. diva-portal.orgnih.gov This is particularly true for quantitative analysis where derivatization is often employed to enhance stability and ionization efficiency. researchgate.netresearchgate.net

In this technique, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile and stationary phases. The eluent from the LC column is then introduced into a mass spectrometer, typically using an ESI or Atmospheric Pressure Chemical Ionization (APCI) source. nih.gov

LC-MS/MS is frequently used for enhanced selectivity and sensitivity, allowing for the detection and quantification of trace amounts of isocyanate-derived products in complex matrices. nih.govresearchgate.net

Table 4: Typical LC-MS Conditions for Isocyanate Derivative Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Widely used for separating non-polar to moderately polar organic molecules. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase. |

| Gradient | 10% B to 95% B over 10 minutes | Gradient elution is used to separate compounds with a range of polarities. |

| Flow Rate | 0.3 mL/min | Typical flow rate for analytical LC-MS. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Effective for protonating nitrogen-containing compounds like ureas and urethanes. |

This interactive table summarizes common conditions for analyzing isocyanate reaction products using LC-MS.

Crystallographic Studies of Derivatives (if applicable for solid-state characterization)

While this compound is expected to be a liquid under standard conditions, its solid derivatives can be definitively characterized using single-crystal X-ray diffraction. This technique provides precise three-dimensional information about the molecular structure, including bond lengths, bond angles, and torsional angles, as well as details on intermolecular interactions in the solid state.

When this compound is reacted with an amine or alcohol to form a stable, crystalline urea or urethane derivative, X-ray crystallography can be employed for absolute structural confirmation. The resulting crystal structure would confirm the connectivity of the atoms and the stereochemistry of the molecule, leaving no ambiguity. Furthermore, it would reveal how the molecules pack in the crystal lattice, highlighting intermolecular forces such as hydrogen bonding involving the N-H and C=O groups of the newly formed linkage. This information is invaluable for understanding the physical properties of the material and for quality control in synthetic chemistry.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-ethoxy-2-methylpropane |

| Dibutylamine (DBA) |

Role As a Synthetic Intermediate and Building Block in Complex Organic Architectures

Integration into Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to generate diverse molecular libraries. Isocyanates are key reactants in several named MCRs, often leading to the rapid assembly of complex heterocyclic structures. rsc.org

One such potential application for 1-Ethoxy-2-isocyanato-2-methylpropane is in three-component reactions for the synthesis of hydantoin (B18101) derivatives. In a hypothetical reaction, this compound could react with an aldehyde and an amine, in a manner analogous to the Bucherer-Bergs synthesis, to yield a highly substituted hydantoin scaffold. jsynthchem.comnih.gov The tertiary nature of the isocyanate would result in a quaternary stereocenter at the 5-position of the hydantoin ring, a structural motif of interest in medicinal chemistry. The diversity of this reaction stems from the ability to vary the aldehyde and amine components, leading to a wide array of products from a common set of starting materials.

Table 1: Hypothetical Multicomponent Reactions for Scaffold Diversity

| Reactant 1 | Reactant 2 (Aldehyde) | Reactant 3 (Amine) | Potential Product Scaffold |

|---|---|---|---|

| This compound | Benzaldehyde | Aniline | 1,3-Diphenyl-5-(1-ethoxy-1,1-dimethylethyl)-imidazolidine-2,4-dione |

| This compound | 4-Nitrobenzaldehyde | Benzylamine | 3-Benzyl-1-(4-nitrophenyl)-5-(1-ethoxy-1,1-dimethylethyl)-imidazolidine-2,4-dione |

Precursor for Heterocyclic Compound Synthesis

Beyond MCRs, the isocyanate group is a versatile handle for the synthesis of a broad spectrum of heterocyclic compounds through cycloaddition and annulation reactions. The cumulative double bonds in the isocyanate moiety (R-N=C=O) allow it to participate in reactions with various conjugated systems and bifunctional reagents.

For instance, this compound could theoretically undergo [3+2] cycloaddition reactions with suitable partners to form five-membered heterocycles. More complex cascade reactions, initiated by the nucleophilic attack on the isocyanate, can lead to the formation of larger ring systems. For example, reaction with a substituted hydrazine (B178648) could lead to the formation of triazinane diones. rsc.org The steric hindrance provided by the tertiary alkyl group could influence the regioselectivity of these cycloadditions, offering a pathway to specific isomers that might be difficult to access otherwise.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reaction Partner | Reaction Type | Potential Heterocyclic Product |

|---|---|---|

| Phenylhydrazine, Aldehyde | 3-Component Reaction | 1,2,4-Triazolidin-3-one derivative |

| 2-Aminoethanol | Annulation | 1,3-Oxazolidin-2-one derivative |

Utilization in the Synthesis of Advanced Organic Reagents

The high reactivity of isocyanates towards nucleophiles like amines and alcohols allows for the straightforward synthesis of ureas and carbamates, respectively. These derivatives are not merely stable products but can be designed as advanced reagents and organocatalysts.

Specifically, chiral ureas and thioureas have emerged as powerful hydrogen-bond-donating organocatalysts for a wide range of asymmetric transformations. nih.govnih.govmdpi.com By reacting this compound with a chiral amine, a novel, sterically demanding urea (B33335) could be synthesized. The bulky tertiary alkyl group could play a crucial role in creating a specific chiral environment, potentially leading to high enantioselectivity in catalyzed reactions such as Michael additions or Friedel-Crafts alkylations. rsc.org The presence of the ethoxy group offers an additional site for modification, allowing for fine-tuning of the catalyst's solubility and electronic properties.

Table 3: Potential Advanced Reagents Derived from this compound

| Reagent Type | Synthesis | Potential Application |

|---|---|---|

| Chiral Urea | Reaction with (R)-1-phenylethylamine | Asymmetric Organocatalyst |

| Functionalized Carbamate | Reaction with propargyl alcohol | Building block for click chemistry |

Design and Synthesis of Functionalized Monomers for Polymer Science Research

The field of polymer science constantly seeks new monomers to create materials with tailored properties. The isocyanate group is highly valuable in polymer chemistry, both as a component of the polymer backbone (as in polyurethanes) and as a reactive handle for polymer modification.

A "bottom-up" approach involves the polymerization of monomers that already contain the desired functional group. rsc.org A significant challenge in polymerizing isocyanate-containing monomers is the high reactivity of the isocyanate itself, which can lead to side reactions. This is often addressed by using "blocked isocyanates," where the reactive group is masked by a protecting group that can be removed after polymerization, often by heating. usm.edu

This compound could serve as a scaffold for such a monomer. For instance, chemical modification of the ethoxy group to include a polymerizable moiety (e.g., a vinyl or acrylate (B77674) group) would transform it into a functional monomer. After polymerization, the isocyanate group could be deprotected (if it was blocked) and used for subsequent cross-linking or functionalization of the polymer side chains.

A powerful strategy in modern polymer synthesis is post-polymerization modification, where well-defined polymers are treated with reagents to install specific functional groups at their chain ends. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can produce polymers with terminal groups (e.g., hydroxyl or amine) that are ready for further reaction.

This compound is an ideal candidate for such an application. Its isocyanate group would react efficiently and selectively with the hydroxyl or amine terminus of a pre-formed polymer, covalently attaching the unique 1-ethoxy-2-methylpropyl group to the alpha (α) end of the polymer chain. This end-capping can significantly alter the polymer's macroscopic properties, such as its solubility, thermal stability, and self-assembly behavior in solution, providing a straightforward method to fine-tune material characteristics.

Table 4: Hypothetical α-End-Functionalization of Polymers

| Base Polymer | Reactive End Group | Resulting Polymer | Potential Change in Property |

|---|---|---|---|

| Poly(ethylene glycol) (PEG) | -OH | PEG-α-(1-ethoxy-2-methylpropanamide) | Increased hydrophobicity, altered self-assembly |

| Polystyrene (PS) | -NH2 | PS-α-urea-(1-ethoxy-2-methylpropane) | Modified solubility, enhanced thermal stability |

Future Directions and Unexplored Research Avenues for 1 Ethoxy 2 Isocyanato 2 Methylpropane

Exploration of Novel Catalytic Systems for Isocyanate Transformations

The isocyanate functional group (-N=C=O) is inherently reactive, but its transformations can be precisely controlled and expanded through catalysis. For 1-ethoxy-2-isocyanato-2-methylpropane, future research could pioneer new synthetic capabilities.

Transition Metal Catalysis : Earth-abundant metals are at the forefront of modern catalysis. The development of first-row transition metal catalysts, such as those based on cobalt, could enable novel C-H bond amidation reactions where the isocyanate group is directly added across a C-H bond. nih.gov This would provide a highly efficient route to complex amides. Research could focus on optimizing reaction conditions and exploring the substrate scope, starting with simple arenes and heterocycles.

Asymmetric Catalysis : A significant frontier would be the development of chiral catalysts for enantioselective reactions. This would allow the synthesis of optically active ureas and carbamates from this compound, which are valuable intermediates in pharmaceuticals.

Organocatalysis : Moving away from metal-based systems, organocatalysts offer a sustainable alternative. Investigating Lewis base catalysts, such as N-heterocyclic carbenes (NHCs) or phosphines, could reveal new reaction pathways, potentially for cycloaddition reactions or for promoting reactions under milder conditions.

A comparative study of potential catalytic systems could be envisioned as follows:

| Catalyst Type | Potential Transformation | Key Research Question |

| Cobalt(III) Complexes | C-H Bond Amidation | What is the scope of compatible directing groups and isocyanates for this transformation? nih.gov |